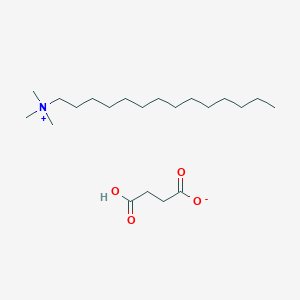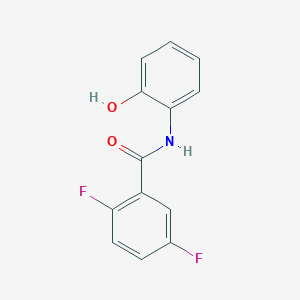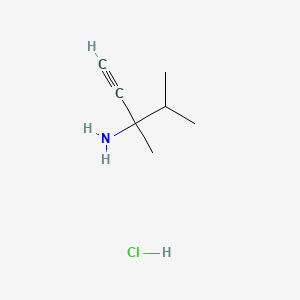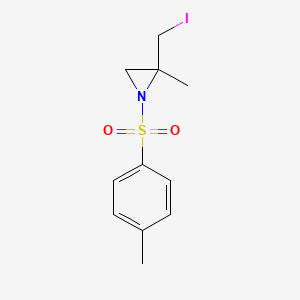
2-Sulfanylethyl methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylethyl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-sulfanylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Methylphosphonic dichloride and 2-mercaptoethanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature, and the product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method is the microwave-accelerated McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method offers high yields and mild reaction conditions, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-Sulfanylethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Phosphonate esters or amides.
Hydrolysis: Phosphonic acids.
科学研究应用
2-Sulfanylethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and antibacterial drugs.
作用机制
The mechanism by which 2-sulfanylethyl methylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydroxyethylphosphonate: Similar in structure but with a hydroxyl group instead of a thiol group.
Methylphosphonic acid: Lacks the 2-sulfanylethyl moiety.
2-Aminoethylphosphonate: Contains an amino group instead of a thiol group
Uniqueness
2-Sulfanylethyl methylphosphonate is unique due to the presence of both a thiol and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
192386-53-1 |
|---|---|
分子式 |
C3H8O3PS- |
分子量 |
155.14 g/mol |
IUPAC 名称 |
methyl(2-sulfanylethoxy)phosphinate |
InChI |
InChI=1S/C3H9O3PS/c1-7(4,5)6-2-3-8/h8H,2-3H2,1H3,(H,4,5)/p-1 |
InChI 键 |
ZNQHTOBNAOHLKL-UHFFFAOYSA-M |
规范 SMILES |
CP(=O)([O-])OCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)

![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)





